Zamicastat is a novel pharmacological agent that has garnered attention for its potential therapeutic applications in cardiovascular diseases. It functions as an inhibitor of dopamine β-hydroxylase (DBH), an enzyme that catalyzes the conversion of dopamine to norepinephrine in the sympathetic nervous system (SNS). The SNS plays a critical role in the regulation of cardiovascular function, and its hyperactivity is implicated in the pathogenesis of various cardiovascular conditions. By modulating the activity of the SNS through DBH inhibition, Zamicastat offers a unique approach to the treatment of diseases characterized by sympathetic overdrive, such as hypertension and heart failure1245.
In aged spontaneously hypertensive rats (SHRs), Zamicastat treatment led to a decrease in high blood pressure without affecting heart rate. It also improved cardiometabolic parameters, such as plasma triglycerides and free fatty acids, and showed anti-inflammatory effects by reducing plasma levels of various inflammatory markers. These findings suggest that DBH inhibition can reduce end-organ damage and improve cardiometabolic and inflammatory biomarkers in hypertension1.
In the Dahl salt-sensitive (Dahl/SS) rat model, Zamicastat prevented the deterioration of cardiometabolic and inflammatory biomarkers associated with salt-sensitive hypertension and heart failure. Chronic high-salt intake in Dahl/SS rats led to heart and kidney hypertrophy, hypercholesterolemia, and increased levels of inflammatory mediators, which were ameliorated by Zamicastat treatment. This indicates that Zamicastat may have a protective role in salt-sensitive hypertension and associated cardiac dysfunction34.
Zamicastat has also been evaluated in the monocrotaline (MCT) rat model of PAH, a condition characterized by elevated pulmonary arterial resistance and right ventricle hypertrophy. Treatment with Zamicastat significantly improved the survival rate of MCT-treated animals, reduced sympathetic activity, and decreased noradrenaline levels in the urine and ventricles. Although Zamicastat did not affect the MCT-induced increase in right ventricular pressure, its ability to improve survival suggests a beneficial effect through mechanisms other than direct pressure reduction8.
The synthesis of zamicastat involves several key steps that utilize specific chemical reactions to construct its molecular framework. While detailed proprietary methods may not be publicly disclosed, general synthetic pathways for similar compounds suggest the use of imidazole and thione derivatives as starting materials. The synthesis typically includes:
Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis but are often proprietary .
Zamicastat's molecular structure is characterized by a complex arrangement that includes an imidazole ring and a thione moiety. The molecular formula is C₁₄H₁₅N₃OS, with a molar mass of approximately 273.36 g/mol.
Crystallographic studies or computational modeling may provide further insights into its three-dimensional conformation, which is essential for understanding its binding interactions .
Zamicastat primarily participates in reversible inhibition of dopamine β-hydroxylase, affecting the biosynthesis of norepinephrine from dopamine. The mechanism involves:
In vitro studies have demonstrated that zamicastat effectively alters catecholamine levels in biological systems, showcasing its potential therapeutic effects .
The mechanism of action for zamicastat centers on its ability to inhibit dopamine β-hydroxylase. This enzyme catalyzes the conversion of dopamine to norepinephrine, a key neurotransmitter involved in regulating blood pressure and heart rate.
This dual action (inhibition of norepinephrine synthesis and enhancement of dopamine) contributes to its antihypertensive effects .
Zamicastat exhibits several notable physical and chemical properties:
These properties are crucial for determining formulation strategies for therapeutic use .
Zamicastat has significant potential applications in medical science, particularly concerning:
Clinical trials have begun exploring these applications further, assessing efficacy and safety profiles in human subjects .
Zamicastat (chemical name: 5-[2-(benzylamino)ethyl]-1-[(3R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-yl]-2,3-dihydro-1H-imidazole-2-thione) is a small molecule with the molecular formula C~21~H~21~F~2~N~3~OS and a molecular weight of 401.47 g/mol [4] [6]. Its structure features a chroman ring with a stereogenic center at the 3-position (R-configuration), linked to an imidazole-2-thione moiety via a methylene bridge. Key structural attributes include:
Physicochemical profiling reveals moderate lipophilicity (logP ≈ 3.24), which supports blood-brain barrier penetration despite being a P-glycoprotein substrate. Solubility in dimethyl sulfoxide is 150 mg/mL (373.63 mM), but aqueous solubility is limited (0.00542 mg/mL) [4] [6]. Stability studies confirm resilience across physiological pH ranges.
Table 1: Physicochemical Properties of Zamicastat
Property | Value |
---|---|
Molecular Formula | C~21~H~21~F~2~N~3~OS |
Molecular Weight | 401.47 g/mol |
LogP | 3.24 (predicted) |
Aqueous Solubility | 0.00542 mg/mL |
DMSO Solubility | 150 mg/mL |
Zamicastat reversibly inhibits dopamine β-hydroxylase (DBH), the enzyme catalyzing dopamine conversion to norepinephrine within synaptic vesicles of sympathetic nerves. Its mechanism involves:
In vitro studies demonstrate dose-dependent DBH inhibition, reducing norepinephrine synthesis by 67% in rat adrenal gland homogenates. Concurrently, dopamine accumulates (43-fold increase) due to blocked conversion [1] [10]. Ex vivo data in spontaneously hypertensive rats confirm plasma norepinephrine suppression (51% decrease) after 30 mg/kg/day dosing [1] [4].
Table 2: Catecholamine Modulation by Zamicastat in Preclinical Models
Model | Norepinephrine Change | Dopamine Change | Dose/Duration |
---|---|---|---|
Rat adrenal homogenates | ↓67% | ↑43-fold | Acute exposure |
Spontaneously hypertensive rats | ↓51% (urinary) | Not measured | 30 mg/kg/day, chronic |
Dahl salt-sensitive rats | ↓40% (cardiac tissue) | ↑3.5-fold | 32.7 mg/kg/day, 14 days |
Absorption and Distribution
Zamicastat is rapidly absorbed after oral administration in rats, achieving peak plasma concentrations within 2 hours. It exhibits wide tissue distribution, with highest accumulation in sympathetically innervated organs (kidney, heart, liver). Despite crossing the blood-brain barrier, brain exposure remains limited due to efflux by P-glycoprotein and breast cancer resistance protein (BCRP) [2] [8].
Metabolism
Zamicastat undergoes extensive hepatic metabolism via multiple pathways:
In vitro assays using human hepatocytes identify seven metabolites, with BIA 5-453 and BIA 5-961 as major circulating derivatives. Cytochrome P450 involvement is minimal, reducing risks of drug-drug interactions [2] [9].
Excretion
Elimination occurs primarily via feces (≈80% of administered dose), with renal excretion accounting for <20%. Total recovery of radioactivity after [14C]-zamicastat administration exceeds 95% by 168 hours, indicating complete elimination [2].
Transporter Interactions
Zamicastat inhibits P-glycoprotein (IC~50~ = 73.8 μM) and BCRP (IC~50~ = 17.0 μM) in concentration-dependent manner. However, clinical drug-drug interaction studies with epoprostenol (a pulmonary arterial hypertension drug) show no clinically relevant pharmacokinetic alterations [8] [9].
Zamicastat demonstrates preferential peripheral sympathetic modulation, attributed to:
Compared to earlier DBH inhibitors:
Table 3: Selectivity Comparison of DBH Inhibitors
Inhibitor | Peripheral NE Reduction | Central NE Reduction | P-gp/BCRP Interaction |
---|---|---|---|
Zamicastat | Significant (↓40-51%) | Minimal | Substrate and inhibitor |
Nepicastat | Moderate | Significant | Substrate only |
Etamicastat | Moderate | None | Not reported |
This peripheral selectivity mitigates central nervous system side effects while maintaining cardiovascular efficacy, positioning zamicastat as a mechanistically distinct sympatholytic agent [4] [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7